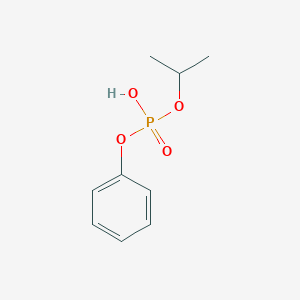

Isopropyl phenyl phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

46355-07-1 |

|---|---|

Molekularformel |

C9H13O4P |

Molekulargewicht |

216.17 g/mol |

IUPAC-Name |

phenyl propan-2-yl hydrogen phosphate |

InChI |

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11) |

InChI-Schlüssel |

WRXFONORSZHETC-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Synonyme |

Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Production Processes

General Synthetic Routes for Isopropyl Phenyl Phosphate (B84403) Derivatives

The production of isopropylated phenyl phosphates typically follows two main synthetic pathways: the alkylation of phenol (B47542) followed by phosphorylation, or the direct esterification of phosphorus oxychloride with a mixture of phenol and isopropylated phenols.

Phenol Alkylation and Subsequent Phosphorylation Techniques

A primary route for synthesizing isopropylated phenyl phosphates begins with the alkylation of phenol. In this step, phenol is reacted with propylene (B89431) in the presence of a catalyst, such as a Friedel-Crafts catalyst or p-toluene sulfonic acid, to produce a mixture of isopropylated phenols. google.comepo.org This alkylation process yields a range of products, including mono-, di-, and higher substituted phenols. google.com The degree of isopropylation can be controlled by adjusting the reaction conditions.

Esterification Reactions Involving Phosphorus Oxychloride

An alternative and widely used method involves the direct esterification of phosphorus oxychloride with a pre-defined mixture of phenol and isopropylated phenols. google.com In this one-pot synthesis, phosphorus oxychloride is reacted with the phenolic mixture, often in the presence of a catalyst, to yield the isopropylated phenyl phosphate product. google.com The reaction of two moles of a phenol with one mole of phosphorus oxychloride can initially form a diphenyl phosphoryl chloride, which is then reacted with another mole of an alcohol or phenol. epo.org However, this process can be difficult to control and may lead to the formation of undesired triaryl derivatives. epo.org

A common industrial approach involves reacting phosphorus oxychloride with a mixture of isopropylated phenols. This method allows for the production of a technical-grade product that is a mixture of different isomers and homologs. The level of isopropylation can be adjusted based on the intended application of the final product.

Isomer-Specific Synthesis and Control Strategies

Commercial isopropylated triphenyl phosphate (IPTPP) is a complex mixture of various isomers, with isopropyl groups substituted at the ortho, meta, and/or para positions on one, two, or three of the phenyl rings. nih.gov The specific isomeric composition can vary between manufacturers and even between different batches from the same producer. chiron.no

Controlling the isomeric distribution is crucial as different isomers can exhibit distinct physical and chemical properties. For instance, the presence of certain isomers, such as 2,6-diisopropylphenyl phosphate, has been linked to undesirable color formation in the final product. google.com

Strategies to control the isomer distribution often begin at the phenol alkylation stage. By carefully selecting the catalyst and reaction conditions, it is possible to influence the position of the isopropyl groups on the phenol ring. For example, using p-toluene sulfonic acid as a catalyst during the alkylation of phenol with propylene can lead to a product with a reduced content of polyisopropylphenols, particularly the sterically hindered 2,6-diisopropylphenol. google.com Subsequent fractionation of the alkylated phenol mixture by distillation can be employed to remove unreacted phenol and enrich the feedstock for phosphorylation with the desired mono-isopropylphenol isomers. google.com This two-step alkylation/fractionation process allows for the production of a triaryl phosphate mixture with a reduced content of unwanted 2,6-diisopropylphenyl phosphate. google.com

Research has also explored isomer-specific synthesis. For example, the synthesis of bis(2-isopropylphenyl) phenyl phosphate involves a two-step esterification process where 2-isopropylphenol (B134262) is first reacted with phosphorus oxychloride to form a dichlorophosphate (B8581778) intermediate, which then reacts with phenol.

Industrial-Scale Production and Process Optimization

The industrial production of isopropylated phenyl phosphates is a well-established process that focuses on efficiency, cost-effectiveness, and product quality.

Raw Material Stoichiometry and Reaction Condition Management

In an industrial setting, the stoichiometry of the reactants—phenol, propylene, and phosphorus oxychloride—is carefully managed to achieve the desired degree of isopropylation and phosphorylation. For instance, a patented process describes the alkylation of phenol with propylene to a specific mole ratio before phosphorylation to control the final product composition. google.com

One production method involves adjusting the raw material ratio, specifically using an excess of phosphorus oxychloride relative to the alkylphenol. google.com A reported optimal mole ratio of phosphorus oxychloride to alkylphenol is between 1:3.0 and 1:5.0. google.com This excess of phosphorus oxychloride ensures the complete reaction of the alkylphenol. google.com

Reaction conditions such as temperature and pressure are also critical parameters. The esterification reaction is often carried out by adding phosphorus oxychloride to the alkylphenol at a temperature below 50°C, followed by heating to complete the reaction. google.com The reaction is often conducted under reduced pressure to facilitate the removal of hydrogen chloride (HCl) gas, a major byproduct. google.com The reaction progress is monitored by measuring the acid value of the mixture, with a target value indicating the completion of the esterification. google.com

Following the reaction, the crude ester is purified by distillation under reduced pressure to separate the final product from byproducts and unreacted materials. google.com

Byproduct Stream Management and Associated Environmental Considerations in Synthesis

The synthesis of isopropylated phenyl phosphates generates several byproducts, with hydrogen chloride (HCl) gas being the most significant. google.com In industrial processes, this HCl is typically captured and absorbed in water, often using a falling-film absorption tower, to produce industrial-grade hydrochloric acid. google.com This not only prevents the release of corrosive HCl gas into the atmosphere but also creates a marketable byproduct.

Other byproducts can include distillation residues, which are the non-volatile components remaining after the purification of the main product. ontosight.ai These residues can be complex mixtures of various phenolic and phosphate compounds. ontosight.ai The formation of unwanted isomers, such as triphenyl phosphate (TPP), is also a concern due to environmental reasons. google.com Processes have been developed to produce isopropylated phenyl phosphates with very low levels of TPP. google.com

The environmental impact of the synthesis process is a key consideration. The management of byproduct streams is crucial to minimize pollution. google.com The production process itself is often enclosed to reduce worker exposure to the chemicals involved. uzh.ch

Advanced Analytical Characterization and Quantification of Isopropyl Phenyl Phosphate

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the complex isomeric mixtures of isopropylated phenyl phosphates.

Gas Chromatography (GC) Applications for Isomer Separation and Quantification

Gas chromatography (GC) is a powerful tool for the separation and quantification of isopropyl phenyl phosphate (B84403) isomers. researchgate.netchrom-china.com Commercial isopropylated triphenyl phosphate (ITP) mixtures often contain a variety of isomers, including 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP), and 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP). nih.gov

GC coupled with a mass selective detector (GC-MS) is frequently employed for analysis. researchgate.netshimadzu.com While complete separation of all positional isomers can be challenging, GC methods can differentiate between groups of isomers. researchgate.net For instance, qualitative differentiation of di-isopropylphenyl phosphates (Di-IPPhPs) is possible, though overlapping peaks can complicate quantification based on a single mass fragment. researchgate.net In such cases, evaluating other characteristic mass fragments is necessary. researchgate.net

For quantitative analysis, an internal standard, such as triphenyl phosphate-d15, is often used. researchgate.net The method's performance can be characterized by its limit of quantification (LOQ), recovery, and uncertainty. For example, one validated method for workplace air analysis has a relative LOQ of 0.050 mg/m³, a mean recovery of 98.9% ± 6%, and an expanded uncertainty of 30.7%. researchgate.net

Pyrolyzer/thermal desorption-GC/MS (Py/TD-GC-MS) offers an alternative approach that requires minimal sample preparation and avoids the use of organic solvents. shimadzu.com This technique has been successfully applied to the analysis of isopropylated phenyl phosphate in plastics, with a detection limit as low as 10 mg/kg. shimadzu.com

Table 1: Example GC Conditions for Isopropyl Phenyl Phosphate Analysis

| Parameter | Condition |

| Column | UA-PBDE (15 m, 0.25 mm I.D., 0.05 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split (50:1) |

| GC Oven Program | 80°C → (20°C/min) → 300°C (hold 5 min) |

| MS Interface Temp. | 320°C |

| MS Ion Source Temp. | 230°C |

This table is based on data for the analysis of Phenol (B47542), isopropylated phosphate (3:1) in plastic using Py/TD-GC-MS. shimadzu.com

High-Performance Liquid Chromatography (HPLC) Applications for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound mixtures. oatext.com HPLC with diode array detection (DAD) has been developed for the detection and quantification of related compounds, demonstrating the utility of this approach for separating complex mixtures. oatext.com

For the analysis of organophosphate esters, reversed-phase HPLC is commonly used. csic.es A typical setup might involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. chrom-china.comcsic.es This allows for the effective separation of various components within the mixture.

The performance of an HPLC method is assessed by its precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For a related analysis of isopropyl p-toluenesulfonate in isopropyl esters, the injection precision for peak area was found to be less than 2.96%, and the method precision had a relative standard deviation (RSD) of less than 10%. oatext.com The accuracy, determined through spiking and recovery experiments, was high, with recoveries ranging from 90.2% to 102.1%. oatext.com

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | CORTECS C18 (150 mm × 2.1 mm, 2.7 µm) |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Detection | Multiple reaction monitoring (MRM) with electrospray ionization (ESI) |

This table presents conditions used for the analysis of a wide range of personal care products and pharmaceuticals, demonstrating a typical setup applicable to organophosphate analysis. chrom-china.com

Spectrometric and Spectroscopic Identification Methods

Spectrometric and spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its isomers.

Mass Spectrometry (MS), Including Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Mass spectrometry (MS) is a cornerstone for identifying this compound isomers, often coupled with a chromatographic separation technique like GC or LC. researchgate.netshimadzu.comcsic.es The resulting mass spectra provide information about the molecular weight and fragmentation patterns of the analytes, which act as a fingerprint for identification. uni-saarland.deresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been specifically used for the analysis of tris(isopropylphenyl)phosphates. nih.gov In FAB-MS, a high-energy beam of neutral atoms (like xenon) bombards the sample, which is dissolved in a non-volatile matrix such as m-nitrobenzyl alcohol or glycerol. scripps.edu This process causes the desorption and ionization of the analyte molecules with minimal fragmentation, making it suitable for determining the molecular weight of the compounds in a mixture. uni-saarland.descripps.edu

In GC-MS analysis with electron ionization (EI), characteristic fragments are observed. For example, in the analysis of isopropylated phenyl phosphates, while a full separation of isomers may not be achieved, specific m/z values can be used for qualitative and quantitative purposes. researchgate.net For di-isopropylphenyl phosphates (Di-IPPhPs), a mass-to-charge ratio (m/z) of 410 is characteristic, but due to overlapping peaks, other fragments like m/z 395 or m/z 251 may be used for quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including this compound isomers. nih.govbris.ac.uk Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide valuable information about the chemical environment of the atoms within the molecule. nih.govd-nb.info

The identity of commercial isopropylated phenol phosphate mixtures has been confirmed using both ¹H and ¹³C NMR. nih.gov These techniques can distinguish between the different isomers present in the mixture by analyzing the chemical shifts and coupling constants of the protons and carbon atoms. For instance, the signals from the isopropyl groups and the aromatic protons will differ depending on their position (ortho, meta, para) on the phenyl rings.

While a complete spectral assignment for a complex mixture can be challenging, NMR provides crucial data for confirming the presence of various isomeric structures. The chemical shifts in the ¹³C NMR spectrum of a related compound, o-phenyl-o-isopropylphosphoric acid, provide an example of the type of data obtained. spectrabase.com

Table 3: Example ¹³C NMR Chemical Shifts for a Related Compound

| Atom | Chemical Shift (ppm) |

| Aromatic Carbons | 120-150 |

| Isopropyl CH | ~70 |

| Isopropyl CH₃ | ~20 |

This table provides approximate chemical shift ranges for the carbon atoms in a molecule similar to this compound, based on general principles and data for o-phenyl-o-isopropylphosphoric acid. spectrabase.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edunsf.gov When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. msu.edu This absorption pattern creates a unique spectral fingerprint of the molecule. upi.edu

For this compound, FTIR spectroscopy can confirm the presence of key functional groups. The identity of commercial isopropylated phenol phosphate has been confirmed using FTIR. nih.gov The spectrum would be expected to show characteristic absorption bands for P-O-C (aryl) stretching, C-H stretching of the isopropyl and phenyl groups, and C=C stretching of the aromatic rings. msu.eduinstanano.comrjpn.org

The interpretation of an FTIR spectrum involves correlating the observed absorption bands with known vibrational frequencies of different functional groups. upi.edu

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2840 | Alkane C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1200-900 | P-O-C (Aryl) | Stretching |

This table is based on general FTIR correlation charts and the known structure of this compound. msu.eduinstanano.com

Specialized Detection and Quantitative Determination Approaches

The accurate detection and quantification of this compound isomers are critical, particularly as they are often found in complex mixtures and at trace levels within various materials. shimadzu.com To address this, specialized analytical techniques have been developed and refined, moving beyond simple identification to provide robust quantitative data. These methods are essential for regulatory compliance, quality control, and research.

Pyrolysis/Thermal Desorption-Gas Chromatography-Mass Spectrometry (Py/TD-GC-MS) for Material Analysis

Pyrolysis/Thermal Desorption-Gas Chromatography-Mass Spectrometry (Py/TD-GC-MS) stands out as a powerful technique for the analysis of this compound in solid materials, such as polymers and plastics. shimadzu.eushimadzu.it This method is advantageous as it often requires minimal to no sample pretreatment, directly analyzing the material by thermally decomposing it (pyrolysis) or releasing volatile and semi-volatile compounds by heating (thermal desorption). shimadzu.com The resulting smaller molecules are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). shimadzu.com

This approach is particularly useful for characterizing insoluble and complex materials where traditional solvent extraction methods would be cumbersome and less efficient. shimadzu.comshimadzu.eu For instance, Py/TD-GC-MS has been successfully applied to verify the presence of phenol, isopropylated phosphate (3:1) (PIP (3:1)) in plastic articles, a substance regulated by the United States Environmental Protection Agency (U.S. EPA) under the Toxic Substances Control Act (TSCA). shimadzu.eushimadzu.it The technique is specified in the international standard IEC 62321-8 as a screening system for phthalates and is gaining traction for its environmental and user-friendly profile due to the absence of organic solvents. shimadzu.it In the analysis of artists' paints, pyrolysis-GC-MS has been used to identify pyrolysis fragments of isopropyl phenyl diphenyl phosphate, which is used as a flame retardant. si.edu

Quantitative Determination Protocols Utilizing Calibration Functions and Internal Standards

For the precise quantification of this compound, analytical methods commonly employ calibration functions in conjunction with internal standards. researchgate.net An internal standard is a compound with similar chemical properties to the analyte, added in a known concentration to the sample and calibration standards. This helps to correct for variations in sample preparation and instrument response.

A validated method for determining isopropylated phenyl phosphates (IPPhPs) in workplace air utilizes triphenyl phosphate-d15 as an internal standard. researchgate.net The quantitative analysis is performed using gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The evaluation is based on a calibration function where the ratio of the peak area of the target isopropylated phenyl phosphate isomer to the peak area of the internal standard is plotted against the known concentration of the isomer in the calibration standards. researchgate.net For complex calibration series, a quadratic fit of the calibration function may be recommended to ensure accuracy across a wider concentration range. researchgate.netresearchgate.net This approach allows for the reliable determination of individual IPPhP components in a sample. researchgate.net

Method Validation Parameters: Limits of Quantification (LOQ), Recovery Rates, and Expanded Uncertainty

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. iupac.org Key parameters assessed during validation include the limit of quantification (LOQ), recovery rates, and expanded uncertainty. researchgate.netiupac.org

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. fao.org For a method determining isopropylated phenyl phosphates in workplace air, the relative LOQ was established at 0.050 mg/m³ for a 420-liter air sample. researchgate.netresearchgate.net

Recovery Rate measures the efficiency of the analytical procedure by determining the percentage of the known amount of analyte recovered from a spiked sample. It indicates the accuracy of the method. For the aforementioned air analysis method, the mean recovery was found to be 98.9% with a standard deviation of ±6%. researchgate.netresearchgate.net

These parameters are crucial for ensuring the reliability and comparability of analytical results between different laboratories.

| Parameter | Value | Conditions |

| Relative Limit of Quantification (LOQ) | 0.050 mg/m³ | Based on a 420 L air sample volume. researchgate.netresearchgate.net |

| Mean Recovery Rate | 98.9% ± 6% | --- |

| Expanded Uncertainty (U) | 30.7% | For a concentration range of 0.05 to 0.49 mg/m³. researchgate.net |

| Analytical Principle | Gas Chromatography/Mass Spectrometry (GC/MS) | --- |

| Internal Standard | Triphenyl phosphate-d15 | --- |

Application in Analytical Standards and Certified Reference Materials

The availability of high-purity analytical standards and Certified Reference Materials (CRMs) is fundamental for the accurate identification and quantification of this compound. These materials serve as the benchmark for calibration and quality control in analytical laboratories. lgcstandards.com

Several isomers of this compound are available as neat substances or in solution from various suppliers of reference materials, such as LGC Standards, Chiron, and Cambridge Isotope Laboratories. lgcstandards.comzeptometrix.comlgcstandards.comisotope.com These include, but are not limited to:

Tris(4-isopropylphenyl) phosphate zeptometrix.comisotope.com

Tris(3-isopropylphenyl) phosphate zeptometrix.com

Tris(2-isopropylphenyl) phosphate chiron.no

Bis(2-isopropylphenyl) Phenyl Phosphate lgcstandards.com

These reference materials are produced under stringent quality control systems, often accredited to standards like ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for testing and calibration laboratories), ensuring their purity and concentration are accurately characterized. zeptometrix.com For example, a standard solution of PIP (3:1) can be prepared by diluting a standard reference material to create calibration curves for quantitative analysis. shimadzu.it The use of these standards is essential for validating analytical methods and ensuring that the data generated is reliable and traceable.

| Compound Name | Supplier Example | Format |

| This compound | LGC Standards | Certified Reference Material lgcstandards.com |

| Tris(4-isopropylphenyl) phosphate | Chiron, Cambridge Isotope Labs | 100 µg/mL in isooctane (B107328) or acetonitrile zeptometrix.comisotope.com |

| Tris(3-isopropylphenyl) phosphate | Chiron | 100 µg/mL in isooctane zeptometrix.com |

| Bis(2-isopropylphenyl) Phenyl Phosphate | LGC Standards (TRC) | Neat (50 mg, 500 mg) lgcstandards.com |

| Phenol, isopropylated phosphate (3:1) (PIP (3:1)) | ChironAS | Standard Reference Material shimadzu.it |

| Triphenyl phosphate-d15 (Internal Standard) | Not specified | Used in validated methods researchgate.net |

Environmental Fate, Transport, and Degradation Pathways of Isopropyl Phenyl Phosphate

Environmental Degradation Processes

The transformation and breakdown of Isopropyl Phenyl Phosphate (B84403) in the environment are governed by several key processes, including its interaction with water, microorganisms, and light, as well as its response to high temperatures.

Hydrolytic Degradation Pathways and Mechanisms

The primary pathway for the abiotic degradation of aryl phosphates like Isopropyl Phenyl Phosphate in aquatic environments is the hydrolysis of the phosphate ester bonds. service.gov.uk This chemical reaction breaks down the parent molecule to form orthophosphate and the corresponding phenolic compounds, in this case, isopropyl-phenols. service.gov.uk The rate of hydrolysis can be influenced by factors such as pH. service.gov.uk Studies on related compounds, such as triphenyl phosphate (TPhP), which is often a component in commercial this compound mixtures, show that hydrolysis can yield diphenyl phosphate as a major metabolite. canada.caservice.gov.uk The general insolubility of this compound in water can influence the rate and extent of its hydrolytic degradation. nih.gov

Biodegradation Studies, Including River Die-Away Tests and Mineralization Assessments

Biodegradation is a significant fate process for this compound, although its rate can vary considerably depending on environmental conditions and the specific microbial communities present. Studies indicate that while the compound is not always readily biodegradable, it is inherently biodegradable, meaning it has the potential to be broken down by microorganisms. service.gov.uk

River die-away tests, which simulate natural aquatic environments, have demonstrated substantial primary degradation. One such study using Mississippi River water showed that a commercial this compound product (Kronitex 100) underwent approximately 80% primary degradation over 28 days at room temperature. service.gov.uk A more detailed timeline from another river die-away study recorded 50% primary degradation in just 3 days, reaching 80% after 21 days. nih.gov In contrast, degradation in sediment appears to be much slower. Studies in both aerobic and anaerobic freshwater sediment microcosms observed only 1-8% mineralization (the complete breakdown to CO2) over a 4-week period, suggesting that biodegradation in sediment may not be a major fate process. service.gov.uknih.govnih.gov

Standardized laboratory tests provide further insight into its biodegradability.

| Test Type | Test Substance | Conditions | Result | Source |

|---|---|---|---|---|

| River Die-Away | Isopropylphenyl diphenyl phosphate (Kronitex 100) | Mississippi River water, room temp. | ~80% primary degradation in 28 days | service.gov.uk |

| River Die-Away | Isopropylphenyl diphenyl phosphate | River water | 50% primary degradation in 3 days; 80% in 21 days | nih.gov |

| OECD 301B (Modified Sturm) | Higher alkylated IPP (Reofos 120) | Activated sludge, 28 days | 13-21% mineralization (CO2 evolution) | service.gov.uk |

| OECD 301F (Manometric Respirometry) | Higher alkylated IPP (Reofos 120) | 28 days | 47% degradation | service.gov.uk |

| OECD 301F (Extended) | Higher alkylated IPP (Reofos 120) | 68 days | >60% degradation | service.gov.uk |

| Sediment Microcosm (Aerobic & Anaerobic) | Isopropylphenyl diphenyl phosphate | Freshwater sediment, 28 days | 1-8% mineralization (as 14-CO2) | service.gov.uknih.gov |

| Activated Sludge (Acclimated) | Commercial isopropylated TPhP | 7 days | >98% degradation of all main components | service.gov.uk |

During these degradation processes, triphenyl phosphate has been identified as an apparent product in sediment-water microcosms, suggesting that microbial activity may target the alkyl substituents before hydrolysis of the ester bond occurs. nih.gov

Photodegradation Assessment in Environmental Media

Photodegradation, or the breakdown of chemicals by light, is another relevant environmental process. For this compound, atmospheric photooxidation is predicted to occur, with an estimated half-life of approximately 12 to 21 hours for different isomers. service.gov.ukservice.gov.uk This indicates that once volatilized into the atmosphere, the compound can be degraded relatively quickly by reacting with photochemically produced radicals. service.gov.uk In aquatic systems, photodegradation can occur through direct absorption of sunlight or indirectly through reactions with other light-activated substances in the water. researchgate.net

Thermal Decomposition Processes and Resulting Products

When subjected to high temperatures, this compound undergoes thermal decomposition. The decomposition temperature is reported to be above 300°C. service.gov.uk The process is believed to involve the formation of phosphoric acid, which then reacts to form pyrophosphoric acid. In its gas phase, the decomposition can release phosphorus-containing radicals (PO•) that interfere with flame-propagating radicals like H• and OH•, a mechanism central to its function as a flame retardant. researchgate.net

Environmental Distribution and Partitioning

The way this compound moves through and settles in different environmental compartments is largely dictated by its interaction with soil and sediment.

Sorption Characteristics to Soil and Sediment

Due to its chemical properties, this compound tends to partition from water into solid phases like soil and sediment. nih.gov This process, known as sorption, reduces its concentration in the water column but can lead to its accumulation in bottom sediments. nih.gov Studies have found that once in the sediment, its degradation is slow. nih.govnih.gov The identification of potential risks for sediment compartments in environmental assessments underscores the importance of sorption as a key distribution process for this compound. service.gov.uk

Volatilization Behavior from Aqueous and Soil Compartments

The potential for this compound to volatilize from water or soil is generally considered to be limited. This behavior is largely governed by the compound's low vapor pressure and Henry's Law constant.

Research indicates that for the components of commercial isopropylated triphenyl phosphate mixtures, the tendency to move from water to air is not a primary transport pathway. service.gov.uk The Henry's Law constant, a measure of the partitioning of a chemical between water and air, is estimated to be low for these substances. For instance, the estimated Henry's Law constant for isopropylphenyl diphenyl phosphate is 0.0016 Pa m³/mol, and for tris(isopropylphenyl) phosphate, it is 0.0087 Pa m³/mol at 20°C. service.gov.uk These values suggest that volatilization from aqueous environments is a slow process. nih.gov

Similarly, volatilization from soil is not expected to be a significant fate process. nih.gov The estimated vapor pressure for tris(4-isopropylphenyl)phosphate is very low, at 2.1 x 10⁻⁸ mm Hg at 25°C, which indicates that it is not likely to volatilize from dry soil surfaces. nih.gov For isopropylphenyl diphenyl phosphate, the estimated vapor pressure is also low (3.515 x 10⁻⁷ mm Hg at 25°C), leading to the expectation of slow evaporation from dry soils. nih.gov

Fugacity modeling supports these findings, showing that when released into the environment, only a small fraction of this compound is expected to reside in the air compartment at a steady state. service.gov.uk If released to air, it tends to deposit onto soil; if released to soil, it largely remains there; and if released to water, it partitions significantly to sediment. service.gov.uk

Table 1: Volatilization Properties of this compound Constituents

| Property | Isopropylphenyl Diphenyl Phosphate | Tris(isopropylphenyl) Phosphate | Reference |

|---|---|---|---|

| Henry's Law Constant | 0.0016 Pa m³/mol | 0.0087 Pa m³/mol | service.gov.uk |

| Estimated Vapor Pressure | 3.515 x 10⁻⁷ mm Hg at 25°C | 2.1 x 10⁻⁸ mm Hg at 25°C | nih.govnih.gov |

| Volatilization Potential | Limited/Slow | Limited/Slow | service.gov.uknih.gov |

Potential for Bioaccumulation in Aquatic Organisms

Bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from water, provide a key metric for assessing bioaccumulation. For tris(isopropylphenyl) phosphate, BCF values of 6.9 to 17 and 20 to 43 were observed in carp (B13450389) exposed over an 8-week period to concentrations of 2 mg/L and 0.2 mg/L, respectively. nih.gov According to standard classification schemes, these BCF values suggest a low potential for bioconcentration. nih.gov Conversely, fathead minnows exposed to isopropyl phenyl diphenyl phosphate for 28 days showed an accumulation level 495 times that of the surrounding water, indicating a higher potential. nih.gov

More recent studies suggest that for certain hydrophobic components of isopropylated triphenyl phosphate mixtures, the bioaccumulation potential could be moderate to high. canada.ca Trophic magnification factors (TMFs) for some organophosphate esters, including certain isopropylated forms, have been found to be greater than one, indicating they can biomagnify in marine food webs. acs.orgnih.gov This process involves the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Persistence in Various Environmental Compartments

Studies on its degradation show mixed results. Isopropylphenyl diphenyl phosphate is considered to be readily biodegradable, which would typically mean it has a half-life of less than 40 days in freshwater and does not meet the criteria for being classified as persistent. service.gov.uk On the other hand, tris(isopropylphenyl) phosphate is described as inherently biodegradable, but it is not clear if it meets the specific criteria to be considered non-persistent. service.gov.uk A study using activated sludge found 0% theoretical biochemical oxygen demand (BOD), suggesting that biodegradation may not be a significant environmental fate process for this specific component. nih.gov

Furthermore, hydrolysis is not considered an important degradation pathway, with estimated half-lives greater than one year at both pH 4 and pH 7. wa.gov Despite evidence of some biodegradation, the high volume of this compound used in industrial and consumer products leads to its widespread and frequent detection in sediment, soil, indoor dust, and air.

Sources of Environmental Release and In-Service Losses from Industrial and Consumer Applications

This compound is released into the environment from a wide array of industrial and consumer sources. Its primary function as a flame retardant and plasticizer leads to its incorporation into numerous products. federalregister.govchiron.no

Major applications include:

Plastics: It is a key additive in polyvinyl chloride (PVC) and polyurethane foams. service.gov.uk

Electronics: Used in plastic enclosures for televisions, computers, and other electronic equipment. epa.gov

Coatings and Adhesives: It is found in paints, varnishes, industrial coatings, and sealants. service.gov.ukfederalregister.gov

Textiles: Applied to textiles and upholstered articles to meet flammability standards. service.gov.ukepa.gov

Lubricants and Hydraulic Fluids: It serves as an anti-wear and anti-compressibility additive in lubricants, greases, and hydraulic fluids. federalregister.govfederalregister.gov

Environmental release occurs throughout the lifecycle of these products. Key release pathways include leaching from plastics, volatilization from treated materials, and direct release through leakages of hydraulic fluids. "In-service losses," which are losses that occur during the normal use of products, are a major contributor to environmental contamination. service.gov.uk These losses from applications such as PVC products, paints, textiles, and lubricants are a primary source of regional water contamination. service.gov.uk

Losses also occur during the disposal of products containing the chemical. service.gov.uk The table below summarizes the estimated losses from various applications over their service life and at disposal.

Table 3: Estimated In-Service and Disposal Losses of this compound

| Application | Assumed Loss During Service Life (%) | Assumed Loss on Disposal (%) | Reference |

|---|---|---|---|

| PVC | 0 - 5 | 2 | service.gov.uk |

| Textiles | 2 | 2 | service.gov.uk |

| Adhesives | 2 | 2 | service.gov.uk |

| Paints | 5 | 5 | service.gov.uk |

| Pigment Dispersions | 5 (across service life and disposal) | Not specified separately | service.gov.uk |

| Thermoplastics & Polyurethane | 0 | Not specified | service.gov.uk |

Mechanistic Research in Material Science and Industrial Applications

Flame Retardancy Mechanisms of Isopropyl Phenyl Phosphate (B84403)

The flame-retardant properties of isopropyl phenyl phosphate are attributed to its activity in both the condensed and gas phases of a fire. berkeley.edusci-hub.se

Condensed-Phase Action: Formation of Protective Char Layers and Barrier Effects

During the combustion of a polymer, this compound facilitates the formation of a carbonaceous char layer on the material's surface. mdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the transfer of flammable volatile compounds to the gas phase. inchem.orgspecialchem.comresearchgate.net

The mechanism involves the thermal decomposition of the phosphate ester to form phosphoric and pyrophosphoric acids. researchgate.net These acidic species promote dehydration reactions within the polymer, leading to cyclization and cross-linking, which are precursors to char formation. specialchem.com The resulting char is a poor conductor of heat and less permeable to gases, thereby stifling the combustion process. inchem.orgmdpi.com This action is particularly effective in oxygen- and nitrogen-containing polymers. specialchem.com

Table 1: Condensed-Phase Flame Retardancy Mechanisms

| Mechanism | Description | Key Intermediates |

|---|---|---|

| Char Formation | Promotes the development of a carbonaceous layer on the polymer surface. mdpi.com | Phosphoric Acid, Pyrophosphoric Acid researchgate.net |

| Barrier Effect | The char layer insulates the polymer, reducing heat transfer and limiting the release of flammable volatiles. inchem.orgspecialchem.comresearchgate.net | Carbonaceous Char specialchem.com |

| Dehydration | Acidic decomposition products catalyze the removal of water from the polymer, encouraging cross-linking. specialchem.com | - |

Gas-Phase Action: Radical Scavenging and Inhibition of Flame Propagation

In the gas phase, this compound and its decomposition products interfere with the chemical reactions that sustain a flame. sci-hub.se At high temperatures, the compound breaks down to release phosphorus-containing radicals, such as PO• and HPO2. sci-hub.seresearchgate.netresearchgate.net

These radicals are highly reactive and act as scavengers for the key free radicals (e.g., H• and OH•) that propagate the combustion chain reaction in the flame. sci-hub.seresearchgate.net By quenching these high-energy radicals, the flame's intensity is reduced, and its spread is inhibited. mdpi.com This gas-phase inhibition is a critical aspect of its flame-retardant efficacy, particularly in non-charring polymers. sci-hub.se

Table 2: Gas-Phase Flame Retardancy Mechanisms

| Mechanism | Description | Key Species |

|---|---|---|

| Radical Scavenging | Phosphorus-containing radicals interrupt the combustion chain reaction by neutralizing H• and OH• radicals. sci-hub.seresearchgate.net | PO•, HPO2 sci-hub.seresearchgate.netresearchgate.net |

| Flame Inhibition | Reduces the intensity and spread of the flame by interfering with gas-phase chemical reactions. mdpi.com | Phosphorus Radicals researchgate.net |

Design Considerations for Halogen-Free Flame Retardants

The use of this compound aligns with the growing demand for halogen-free flame retardants. scispace.com Halogenated flame retardants, while effective, can release toxic and corrosive gases like hydrogen halides during combustion. mdpi.commdpi.com this compound, being a non-halogenated compound, offers a fire safety solution without these drawbacks. mdpi.com The design of such flame retardants focuses on maximizing both condensed-phase char formation and gas-phase radical scavenging to achieve high efficiency at low concentrations. scispace.com

Plasticizer Mechanisms and Polymeric Matrix Interactions

Beyond its role in fire safety, this compound is widely utilized as a plasticizer to modify the physical properties of polymers.

Enhancement of Polymer Flexibility and Processability

As an external plasticizer, this compound physically interacts with polymer chains without chemically reacting with them. hallstarindustrial.com Its molecules intersperse between the polymer chains, increasing the intermolecular distance and reducing the secondary forces (like van der Waals forces) between them. This separation allows the polymer chains to move more freely past one another, resulting in increased flexibility, reduced brittleness, and enhanced workability. vulcanchem.com This modification lowers the glass transition temperature (Tg) of the polymer, making it softer and more pliable at room temperature. hallstarindustrial.com The addition of the plasticizer also reduces the melt viscosity of the polymer, which improves its processability during manufacturing techniques like extrusion and molding. hallstarindustrial.com

Compatibility with Engineering Resins and Polymer Blends

This compound exhibits good compatibility with a range of engineering resins, including polyvinyl chloride (PVC), polyurethanes, and thermoplastic alloys like PC/ABS and PPO/HIPS. specialchem.comservice.gov.uk Its chemical structure, featuring both aromatic phenyl groups and aliphatic isopropyl groups, allows it to interact favorably with various polymer structures. This compatibility is crucial for its effective function as a plasticizer and flame retardant, as it ensures a homogeneous distribution within the polymer matrix, preventing issues like phase separation or exudation (leaching) of the additive. researchgate.net It is often used in blends with other plasticizers, such as phthalates, to achieve a desired balance of properties. sci-hub.seresearchgate.net

Functional Roles in Lubricants and Hydraulic Fluids

This compound, a type of organophosphate ester, serves critical functions in the formulation of lubricants and hydraulic fluids, primarily valued for its ability to enhance performance and safety under demanding operational conditions. nih.govfederalregister.gov

Performance Characteristics as Lubricant Additives and Base Fluids

Isopropyl phenyl phosphates are utilized both as additives in mineral oil-based lubricants and as primary base fluids in the creation of synthetic, fire-resistant hydraulic fluids. nih.govservice.gov.uk As additives, they are recognized as effective ashless anti-wear and mild extreme pressure agents. palmerholland.compalmerholland.com The primary role of these phosphate esters is to mitigate friction and wear, particularly in high-load scenarios that lead to boundary lubrication conditions. palmerholland.comkrisow.com Their incorporation into lubricant formulations contributes to improved thermal and oxidation stability, which helps in extending the operational life of the fluid. palmerholland.com

The higher alkylated versions of isopropylated triphenyl phosphates can function not only as additives but also as the primary base fluid. service.gov.uk This is especially significant in applications where fire resistance is a paramount concern, such as in industrial machinery operating near high heat or potential ignition sources. regulations.govregulations.gov Synthetic hydraulic fluids based on phosphate esters like this compound offer superior fire resistance compared to traditional mineral oils and provide better lubrication than water-based fluids. nih.gov Their chemical stability and inherent lubricating characteristics make them suitable for high-pressure and high-temperature environments found in heavy machinery, industrial presses, and mining equipment.

Table 1: Performance Characteristics of this compound in Lubricants

| Characteristic | Function as Additive | Function as Base Fluid | Key Benefits |

|---|---|---|---|

| Wear Resistance | Reduces friction and wear under high loads. palmerholland.compalmerholland.com | Provides inherent lubricity. | Extends equipment life. |

| Extreme Pressure | Acts as a mild extreme pressure agent. palmerholland.com | Withstands high-pressure operations. | Prevents component failure. |

| Fire Resistance | Enhances the safety of mineral oils. | Primary characteristic of the fluid. nih.govregulations.gov | Suitable for high-fire-risk applications. |

| Thermal Stability | Improves overall fluid stability. palmerholland.com | Stable at high operating temperatures. | Longer fluid life. |

| Oxidation Stability | Contributes to resistance against oxidative breakdown. palmerholland.com | Enhances lubricant longevity. | Reduces sludge and deposit formation. |

Contributions to Wear Resistance and Compression Resistance in Hydraulic Systems

In hydraulic systems, isopropylated phenyl phosphate (PIP (3:1)) is a multifunctional additive that enhances fluid performance and durability. federalregister.govshimadzu.it Its primary contributions are providing anti-wear and anti-compressibility properties. federalregister.govelectronics.org

The anti-wear function is crucial for protecting hydraulic pumps, valves, and motors from damage caused by metal-to-metal contact under high-pressure conditions. palmerholland.com The phosphate ester forms a protective film on metal surfaces, which shears preferentially, thus preventing wear and reducing friction. palmerholland.comkrisow.com This leads to increased reliability and a longer service life for hydraulic components.

Additionally, this compound acts as an anti-compressibility additive. federalregister.gov Hydraulic fluids must be largely incompressible to transmit power efficiently. engineeringlibrary.org Under extreme pressure, some fluids can compress, leading to sluggish and inefficient system operation. engineeringlibrary.org By enhancing the fluid's resistance to compression, this compound ensures a more responsive and efficient hydraulic system. federalregister.govshimadzu.it This is particularly important in high-performance systems where precise control and rapid response are critical. engineeringlibrary.org

Diverse Material Applications and Integration Strategies

This compound is a versatile compound utilized across a wide range of materials primarily for its dual functionality as a plasticizer and a flame retardant. It is integrated into various polymers and formulations to improve flexibility, durability, and fire safety.

Polyvinyl Chloride (PVC) and Polyurethane Foams

This compound is extensively used as a flame-retardant plasticizer in flexible polyvinyl chloride (PVC) products. service.gov.uk As a plasticizer, it increases the flexibility and workability of PVC, making it suitable for applications such as cable sheaths, flooring, and films. sancaiindustry.com Simultaneously, its flame-retardant properties help these PVC products meet stringent fire safety standards. ontosight.ai

In polyurethane foams, which are widely used in furniture, bedding, and automotive seating, this compound is added to reduce their flammability. ontosight.ai It is often a component of commercial flame-retardant mixtures blended into foam formulations to comply with fire safety regulations. The addition of this compound improves the fire resistance of the foam without significantly compromising its mechanical properties. In some rigid polyurethane foam formulations, its inclusion can also improve properties like compressive strength.

Table 2: Role of this compound in PVC and Polyurethane Foams

| Material | Primary Function | Specific Application Examples | Benefit |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | Flame Retardant Plasticizer service.gov.uk | Cable sheaths, flooring, films, conveyor belts, artificial leather. sancaiindustry.com | Improves flexibility and fire safety. |

| Polyurethane (PU) Foams | Flame Retardant ontosight.ai | Upholstered furniture, mattresses, automotive seating. | Meets flammability standards while maintaining mechanical properties. |

Adhesives, Sealants, Paints, and Pigment Dispersions

The utility of this compound extends to formulations for adhesives, sealants, and paints, where it again serves as both a plasticizer and a flame retardant. federalregister.gov In adhesives and sealants, it enhances flexibility and durability while contributing to the fire resistance of the final product. federalregister.gov

In paints and coatings, this compound is added to improve the chemical resistance and durability of the coating. fscichem.com It also acts as a flame retardant, which is critical for coatings used in construction and other applications requiring fire safety measures. federalregister.gov Furthermore, these phosphate esters are used in pigment dispersions. service.gov.uk Condensed phosphates can function as dispersing agents, aiding in the even distribution and wetting of pigments in water-based paints, which leads to stable viscosity and improved storage stability.

Textile Coatings and Electronic Equipment Applications

This compound is applied to textiles as a coating to impart flame retardancy. ontosight.ai Fabrics treated with these compounds are used in upholstery, curtains, and other applications where fire resistance is necessary. The compound can provide a drier finish to coated fabrics compared to other standard phosphate esters.

In the electronics industry, this compound is a crucial additive for enhancing the fire safety of various components. ontosight.ai It is incorporated into the plastic materials used for electronic enclosures, casings, wire insulation, and connectors. Given the potential for heat generation and ignition in electrical devices, its role as a flame retardant is vital. It functions as a plasticizer and flame retardant in the plastic components of a wide array of electronic and electrical devices, including computers, mobile phones, and other household appliances.

Emerging Applications: Flame-Retardant Additives for Lithium-Ion Battery Electrolytes

Research in this area focuses on balancing the flame-retardant efficacy with the electrochemical performance of the battery, as the addition of these compounds can sometimes negatively impact key metrics such as ionic conductivity and cycling stability.

Detailed Research Findings

Studies have investigated the use of 4-isopropyl phenyl diphenyl phosphate (IPPP) as a flame-retardant additive in standard LiPF6-based electrolytes. Research indicates that the inclusion of IPPP can effectively reduce the flammability of the electrolyte and delay the onset of major exothermic reactions, which are precursors to thermal runaway. ustc.edu.cn For instance, burning tests have demonstrated a noticeable reduction in the electrolyte's flammability with the addition of IPPP. ustc.edu.cnresearchgate.net

However, the introduction of IPPP is not without its trade-offs. A key consideration is its impact on the battery's electrochemical performance. Investigations have shown that while IPPP can enhance safety, it may also lead to a slight deterioration in the electrochemical performance of LiCoO2/Li cells. ustc.edu.cnresearchgate.net This trade-off necessitates a careful optimization of the additive concentration. Research suggests that an IPPP content in the range of 5-10% or 5-15% within the electrolyte can provide a viable balance, enhancing the thermal stability of the battery with a minimal sacrifice in performance. ustc.edu.cnmdpi.com

The table below summarizes the key findings from research on the use of this compound and a similar organophosphate flame retardant, triphenyl phosphate (TPP), in lithium-ion battery electrolytes.

Table 1: Research Findings on this compound and Triphenyl Phosphate as Flame-Retardant Additives in LIB Electrolytes

| Compound | Key Research Findings | Impact on Battery Performance | Optimal Concentration | Citations |

|---|---|---|---|---|

| 4-isopropyl phenyl diphenyl phosphate (IPPP) | Reduces flammability of the electrolyte. Delays the onset temperature of major exothermic reactions. | Slightly worsens the electrochemical performance of LiCoO2/Li cells. | 5-15% | ustc.edu.cn |

The research into this compound as a flame-retardant additive highlights a common challenge in the field: the pursuit of enhanced safety must be carefully weighed against the potential for diminished electrochemical performance. While these additives show promise in mitigating the fire risk associated with lithium-ion batteries, further research is needed to develop formulations that offer robust flame retardancy without compromising the energy density, power output, and cycle life of the battery.

Structure Activity Relationship Studies and Isomeric Effects

Analysis of Isomeric Structure and Compositional Variability in Commercial Products

Commercial isopropyl phenyl phosphate (B84403) products are isomeric mixtures of phosphate esters derived from the reaction of phosphorus oxychloride with a mixture of phenol (B47542) and isopropylated phenols. This manufacturing process results in a technical-grade product that is a complex blend of different isomers and homologs. The composition of these commercial mixtures can vary significantly, containing varying amounts of different isomers.

These mixtures often include triphenyl phosphate (TPHP) and various isopropylated phenyl phosphates. The degree of isopropylation can be tailored by manufacturers for specific applications. For instance, commercial products can range from isopropylphenyl diphenyl phosphate to tris(isopropylphenyl) phosphate, with TPHP content varying from 4% to 35% depending on the product.

One widely studied commercial flame retardant mixture, Firemaster® 550, contains a suite of isopropylated triarylphosphate esters (ITPs). Analysis of Firemaster® 550 revealed the presence of several ITP isomers, with 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) being the most prevalent. Another commercial ITP mixture showed a similar composition, suggesting a common formulation for these organophosphate components.

The complexity of these mixtures is further highlighted by the presence of numerous isomers with different molar masses depending on the number of isopropyl groups attached, such as 368.4 g/mol , 410.4 g/mol , 452.5 g/mol , and 494.6 g/mol . This inherent variability makes it challenging to attribute specific properties or toxicological findings to a single component of the mixture.

Interactive Data Table: Isomeric Composition of Commercial Isopropyl Phenyl Phosphate Mixtures

| Isomer/Component | Firemaster® 550 (% composition) | ITP Commercial Mixture (% composition) |

| Triphenyl phosphate (TPHP) | 19.8 | 44.6 |

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | 11.8 | 26.9 |

| 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | 11.0 | 7.2 |

| bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | 5.1 | 11.1 |

| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | 2.3 | 4.9 |

| bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | 0.3 | 1.1 |

| Brominated Components (TBB and TBPH) | 43.6 | 0 |

Correlation of Isomer Structure with Flame Retardancy Performance

This compound functions as an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded. Its flame retardant action occurs in the gas phase, where during combustion, it releases phosphorus-containing radicals. These radicals interfere with the flame-propagating free radicals, such as H• and OH•, thereby quenching the fire. Additionally, it promotes the formation of a char layer on the material's surface, which acts as an insulator, slowing down heat release and limiting oxygen access to the polymer.

Influence of Isomeric Substitution on Plasticizer Functionality

Beyond its role as a flame retardant, this compound is widely used as a plasticizer, particularly in polyvinyl chloride (PVC), to improve flexibility and durability. service.gov.uk The isomeric composition is a critical factor determining its effectiveness as a plasticizer. chimia.ch

The position of the isopropyl substituent on the phenyl ring has a significant impact on the physical properties of the plasticized material. chimia.ch Studies have shown that meta-substituted isomers are particularly effective at improving low-temperature flexibility. chimia.ch However, a high content of meta isomers can negatively affect the color stability and compatibility of PVC compositions. chimia.ch In contrast, ortho-isopropyl substitution, combined with a significant proportion of unsubstituted phenyl groups and a small amount of poly-substituted groups, is considered preferable for achieving a good balance of properties. chimia.ch

The degree of alkylation also plays a role. Higher alkylated products function as both lubricant additives and base fluids, while lower alkylated versions are used as lubricant additives. service.gov.uk The complexity of the isomeric mixture, including the distribution of substituted aryl groups among the phosphate molecules, is important for maintaining the low-temperature fluidity of the liquid plasticizer itself. chimia.ch For some applications, such as in certain paints, the plasticizing effect is less critical than in materials like PVC.

Structural Determinants of Environmental Fate and Persistence

Isomers with higher degrees of isopropylation and certain substitution patterns can exhibit different levels of persistence and bioaccumulation. The U.S. Environmental Protection Agency (EPA) has classified IPPP as having very high aquatic toxicity, moderate persistence in the environment, and a high potential for bioaccumulation. It is considered persistent, bioaccumulative, and toxic (PBT) under the Toxic Substances Control Act (TSCA).

The environmental fate of IPPP is governed by several processes:

Volatility and Transport: Due to its low vapor pressure and negligible water solubility, volatilization from water surfaces is not a significant fate process. However, it can enter the environment through industrial use and leaching from products like paints and electronic equipment.

Degradation: Hydrolysis is not considered a major degradation pathway, with half-lives exceeding one year at both pH 4 and pH 7. Photodegradation is also not a significant process.

Bioaccumulation: IPPP has a high potential to bioaccumulate in aquatic organisms. Measured bioconcentration factors for constituents of IPPP formulations, such as triphenyl phosphate and tris(4-isopropylphenyl) phosphate, have been observed in fish. The more hydrophobic components of the mixture are expected to have a moderate to high bioaccumulation potential.

The complex isomeric nature of IPPP means that its environmental risk is associated with the mixture as a whole. service.gov.uk Potential risks have been identified for surface water, sediment, and soil, with regional emissions arising mainly from in-service losses and waste from applications like PVC, paints, and lubricants. service.gov.uk

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation of Isopropyl Phenyl Phosphate (B84403) Interactions

Molecular modeling and simulation are powerful techniques to study the dynamic behavior of molecules and their interactions with other substances. These methods, including molecular dynamics (MD) and Monte Carlo simulations, can provide insights into how a compound like isopropyl phenyl phosphate might bind to proteins, partition into different environmental compartments, or interact with cell membranes.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms of molecules. For an organophosphate ester, these calculations could be used to understand its hydrolysis pathways, thermal decomposition, or metabolic transformation.

Currently, there are no prominent research articles that specifically apply quantum chemical calculations to elucidate the mechanisms of this compound. Studies on related organophosphates have used these methods to calculate bond dissociation energies, reaction energy barriers, and molecular orbital energies to predict their stability and reactivity. For instance, such calculations could theoretically be applied to this compound to compare the relative stability of the isopropyl and phenyl ester linkages and to predict which is more susceptible to cleavage under various conditions. The absence of such specific data for this compound limits a detailed, evidence-based discussion of its reaction mechanisms from a quantum chemical perspective.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or a specific property. These models are widely used in environmental science and toxicology to predict the behavior and effects of chemicals based on their molecular descriptors.

While QSAR models have been developed for the broader class of organophosphate flame retardants to predict properties like bioaccumulation, toxicity, and environmental fate, specific QSAR models centered on or extensively validated for this compound are not described in the available literature. General models for organophosphate esters often use descriptors such as the octanol-water partition coefficient (log Kow) and various electronic and steric parameters. The application of these general models to this compound could provide estimations of its behavior, but the accuracy of such predictions would be uncertain without specific experimental data for model validation.

The table below presents a hypothetical structure for how QSAR data might be presented, though specific models for this compound are not currently available.

Hypothetical QSAR Model Data for Organophosphate Esters

| Property Predicted | Model Equation Example | Key Descriptors | Applicability to this compound |

|---|---|---|---|

| Bioaccumulation Factor | log BAF = c1log Kow + c2E_HOMO + c3 | log Kow, E_HOMO | Potentially applicable, but model performance is unverified for this specific compound. |

This table is illustrative of the QSAR approach and does not represent existing, validated models for this compound.

Environmental Monitoring and Regulatory Science Frameworks

Environmental Occurrence and Detection in Various Media

Isopropylated phenyl phosphate (B84403) (IPPP), a commercial mixture of isopropylated triphenyl phosphate isomers, is utilized as a flame retardant and plasticizer in a wide array of products. Its presence has been noted in various environmental compartments due to leaching and release from these products. nih.gov

Ambient Air and Indoor Dust Detection

Organophosphate flame retardants, including isomers of isopropylated triarylphosphate, are frequently detected in indoor environments. nih.gov Studies have shown widespread detection of these compounds in indoor dust. For instance, one study in North Carolina found an isomer of IPPP, 2-isopropylphenyl diphenyl phosphate (2IPPDPP), in 81% of house dust samples, with a mean concentration of 101.1 ng/g. The presence of IPPP in indoor dust is correlated with levels found on the hands of occupants, suggesting a pathway for human exposure.

Detection in Wastewater Treatment Plant Effluent and Drinking Water

Isopropylated phenyl phosphate has been detected in wastewater treatment plant effluent and drinking water. nih.gov The release of these compounds into the aquatic environment is a significant concern due to their potential to bypass conventional water treatment processes. The hydrophobic nature of some IPPP isomers means they tend to adsorb to sediment and soil, but their presence in water sources remains a key area of environmental monitoring. Potential risks to both freshwater and marine surface water have been identified, largely stemming from in-service losses and waste from products like PVC, paints, and textiles.

Occurrence in Wildlife Samples

The bioaccumulative potential of certain isopropylated phenyl phosphate isomers has led to their detection in wildlife. nih.gov Studies have identified IPPP in the tissues of marine animals, such as fin whales, with concentrations found in both the whales and their prey, krill. The most abundant organophosphate flame retardants detected in these samples included Isopropylated triphenyl phosphate (IPPP). This indicates that IPPP can enter the food chain and accumulate in organisms.

Occupational Exposure Monitoring Methodologies

Validated methods exist for monitoring occupational exposure to isopropylated phenyl phosphates (IPPhPs) in workplace air. These methods are crucial for ensuring worker safety in industries where these compounds are manufactured or used.

One established method involves sampling the inhalable dust fraction of workplace air. This is typically done by drawing a known volume of air through a quartz filter. The collected sample is then analyzed using gas chromatography with a mass selective detector (GC-MS). To ensure accuracy, an internal standard, such as triphenyl phosphate-d15, is often used. The quantitative analysis is based on a calibration function that compares the peak areas of the IPPhP isomers to the internal standard.

This methodology allows for the determination of IPPhP concentrations in a range relevant to occupational exposure limits, with a relative limit of quantification around 0.050 mg/m³ for a 420-liter air sample.

Regulatory Frameworks and Classifications (e.g., TSCA, REACH, EPA)

Isopropylated phenyl phosphate (3:1) (PIP (3:1)) is subject to regulation under various frameworks due to concerns about its persistence, bioaccumulation, and toxicity.

United States (TSCA, EPA):

Under the Toxic Substances Control Act (TSCA), the U.S. Environmental Protection Agency (EPA) has taken significant action to regulate PIP (3:1). In January 2021, the EPA finalized a rule under TSCA Section 6(h) to prohibit the processing and distribution of PIP (3:1) and products containing it, with some exceptions. This rule also prohibits the release of PIP (3:1) to water during manufacturing, processing, and distribution. The compliance dates for these regulations have been subject to extensions to allow industries to adapt.

More recently, in November 2024, the EPA finalized revisions to these regulations, introducing new requirements for personal protective equipment (PPE) for workers and establishing phase-out timelines for certain uses of PIP (3:1), including in some lubricants and greases. ilma.org The revised rule allows for unintentional amounts of PIP (3:1) in products and articles at concentrations below 0.1% by weight.

European Union (REACH):

In the European Union, Isopropylated phenyl phosphate is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. The European Chemicals Agency (ECHA) provides information on the substance, including its classification and labeling. According to company notifications to ECHA, the substance is classified as very toxic to aquatic life with long-lasting effects, is suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure. It was on the Community Rolling Action Plan (CoRAP) list in 2020 for further evaluation under REACH.

The table below provides a summary of the key regulatory actions and classifications for Isopropylated phenyl phosphate.

| Regulatory Body | Framework | Key Actions and Classifications |

| U.S. EPA | TSCA | - Final rule under Section 6(h) prohibiting processing and distribution of PIP (3:1) and products containing it (with exceptions). - Prohibition of release to water during manufacturing, processing, and distribution. - Finalized revisions in Nov 2024 introducing new PPE requirements and phase-out timelines for certain uses. ilma.org - Allowance for unintentional presence below 0.1% by weight in products. |

| ECHA | REACH | - Registered substance. - Classified as very toxic to aquatic life with long-lasting effects. - Suspected of damaging fertility or the unborn child. - May cause damage to organs through prolonged or repeated exposure. - Included in the CoRAP list in 2020 for further evaluation. |

Intergovernmental and International Environmental Science Initiatives

Isopropylated phenyl phosphate has been a subject of international attention due to its widespread use and potential environmental and health impacts.

The Commission for Environmental Cooperation (CEC), a trilateral organization representing Canada, Mexico, and the United States, has shown interest in understanding the extent to which consumer products are treated with flame retardants, including phenol (B47542), isopropylated, phosphate (3:1).

In Europe, the Voluntary Emissions Control Action Programme (VECAP) was initiated by the European Brominated Flame Retardant Industry Panel to reduce uncontrolled emissions of flame retardants from manufacturing processes. This program has expanded to include the textiles and plastics industries in Europe and has been introduced in North America and several Asian countries.

Under the Canadian Environmental Protection Act, 1999 (CEPA 1999), Isopropylated triphenyl phosphate (IPPP) has been subject to screening assessments as part of the Flame Retardants Group under the Chemicals Management Plan (CMP). canada.ca In June 2023, a notice was published requiring information gathering for IPPP. canada.ca

These initiatives highlight a growing international effort to monitor, assess, and manage the risks associated with isopropylated phenyl phosphate.

Q & A

Q. What are the methodological challenges in quantifying IPP in complex matrices (e.g., dust, biological fluids), and how can they be addressed?

- Challenges : Low environmental concentrations (<1 ng/g), matrix interference, and isomer variability (e.g., ortho- vs. para-substituted IPP) .

- Solutions :

- Extraction : Use accelerated solvent extraction (ASE) with acetone/hexane .

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ: 0.01 ng/mL) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.